4-(Methylsulfonyl)piperidine hydrochloride
Description
Historical Context of Piperidine (B6355638) Scaffolds in Pharmaceutical Development
The significance of the piperidine scaffold in drug development has a long and storied history. Many naturally occurring alkaloids, which have been used for medicinal purposes for centuries, contain the piperidine ring. encyclopedia.pub Classic examples include morphine, an opioid analgesic, and atropine, used to treat certain types of poisoning and bradycardia. encyclopedia.pub
In modern pharmaceutical development, the piperidine moiety is a key component in a wide range of drug classes, including antipsychotics, antihistamines, and analgesics. nih.govijnrd.org Its versatility allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of a molecule to achieve desired therapeutic effects. thieme-connect.com The development of new synthetic methodologies has further expanded the ability to create diverse and complex piperidine-containing compounds, solidifying its central role in the search for new medicines. usm.edu
Significance of Sulfonyl Functional Groups in Drug Design
The sulfonyl group (-SO2-) is another critical functional group in the arsenal (B13267) of medicinal chemists. fiveable.me Its incorporation into drug candidates can significantly influence their biological activity and pharmacokinetic properties. researchgate.nettandfonline.com Compounds containing sulfonyl groups are prominent in a wide array of therapeutic drugs. researchgate.net
The sulfonyl group is a strong hydrogen bond acceptor, which can facilitate the binding of a drug molecule to its biological target. nih.govresearchgate.net Furthermore, the introduction of a sulfonyl group can modulate a molecule's solubility and acidity. researchgate.net From a metabolic standpoint, the sulfonyl group is generally stable and can enhance the metabolic stability of a drug, prolonging its duration of action. researchgate.netresearchgate.net This functional group is a key component of many successful drugs, including certain antibiotics and diuretics.
Overview of 4-(Methylsulfonyl)piperidine (B1289217) Hydrochloride as a Key Scaffold
4-(Methylsulfonyl)piperidine hydrochloride is a specific piperidine derivative that has garnered attention as a valuable building block in medicinal chemistry. It combines the foundational piperidine scaffold with the influential methylsulfonyl group, creating a molecule with potential for further chemical modification and incorporation into more complex drug candidates.
The systematic IUPAC name for this compound is this compound. chemspider.com It is also referred to in the literature by various synonyms, including 4-Methanesulfonyl-piperidine hydrochloride. chemspider.com
Chemical Structure of this compound
The hydrochloride salt form is common for amine-containing compounds, as it often improves stability and solubility, which are desirable properties for pharmaceutical intermediates.
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound chemspider.com |
| CAS Number | 479611-96-6 chemspider.com |
| Molecular Formula | C6H14ClNO2S chemspider.com |
| Molecular Weight | 199.69 g/mol chemsrc.com |
This compound is described as a white crystalline powder. cymitquimica.com In a laboratory setting, it has been used as a chiral stationary phase for chromatography. cymitquimica.com As a pharmaceutical intermediate, it serves as a starting material or a key component in the multi-step synthesis of active pharmaceutical ingredients (APIs). The availability of such well-defined intermediates is essential for the efficient and cost-effective development of new drugs.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylsulfonylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMYVXDXUNMQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479611-96-6 | |
| Record name | 4-methanesulfonylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies
Reactions of the Piperidine (B6355638) Nitrogen
As a secondary amine, the nitrogen atom in the piperidine ring is the primary center of reactivity for derivatization. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, enabling the synthesis of a diverse array of substituted piperidine analogs. Since the starting material is a hydrochloride salt, a base is typically required to liberate the free amine before it can react as a nucleophile.
N-alkylation is a fundamental transformation of the piperidine nitrogen, allowing for the introduction of various alkyl substituents. This is commonly achieved through nucleophilic substitution reactions with alkyl halides or via reductive amination with aldehydes or ketones. researchgate.netsciencemadness.org
In a typical nucleophilic substitution, 4-(methylsulfonyl)piperidine (B1289217) is treated with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate or triethylamine (B128534), neutralizes the hydrohalic acid formed during the reaction, driving it to completion. The choice of solvent and temperature can influence the reaction rate and yield. researchgate.net
Reductive amination provides an alternative route to N-alkylated products. This two-step, one-pot process involves the initial reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride to yield the N-alkylated piperidine. sciencemadness.org This method is particularly useful for introducing more complex or sterically hindered alkyl groups.
Table 1: Representative Conditions for N-Alkylation of Piperidines
| Method | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Temperature |
| Nucleophilic Substitution | Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temp. - 70°C |
| Nucleophilic Substitution | Alkyl halide | NaH | DMF | 0°C to Room Temp. |
| Reductive Amination | Aldehyde/Ketone | Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) | Room Temp. |
| Reductive Amination | Aldehyde/Ketone | H₂ / Pd/C | Methanol (B129727)/Ethanol (B145695) | Room Temp. |
The piperidine nitrogen can be readily acylated or sulfonylated by reacting it with acylating or sulfonylating agents, respectively. These reactions convert the basic amine into a neutral amide or sulfonamide, which can significantly alter the compound's chemical and physical properties.
N-acylation is typically performed using acyl chlorides or acid anhydrides. researchgate.netorganic-chemistry.org The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to scavenge the acid byproduct (HCl or a carboxylic acid). thieme-connect.de The resulting N-acyl derivatives are stable amides. The use of different acylating agents allows for the introduction of a wide variety of functional groups.
N-sulfonylation proceeds in a similar manner, utilizing sulfonyl chlorides like methanesulfonyl chloride or p-toluenesulfonyl chloride. wikipedia.orgacs.org The reaction with primary and secondary amines, such as 4-(methylsulfonyl)piperidine, yields highly stable sulfonamides that are resistant to hydrolysis under both acidic and basic conditions. wikipedia.org
Table 2: Common Reagents for N-Acylation and N-Sulfonylation
| Reaction | Reagent Class | Specific Example | Product Functional Group |
| N-Acylation | Acyl Chloride | Acetyl chloride, Benzoyl chloride | Amide |
| N-Acylation | Acid Anhydride | Acetic anhydride, Trifluoroacetic anhydride | Amide |
| N-Sulfonylation | Sulfonyl Chloride | Methanesulfonyl chloride (MsCl) | Sulfonamide |
| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |
The piperidine ring of 4-(methylsulfonyl)piperidine can be incorporated into spirocyclic systems, which are three-dimensional structures of significant interest in medicinal chemistry. rsc.org The synthesis of such systems can be achieved by designing precursors that undergo intramolecular cyclization reactions where the piperidine nitrogen acts as a nucleophile.
One strategy involves the N-alkylation of 4-(methylsulfonyl)piperidine with a substrate containing both an electrophilic center and a group that can participate in a subsequent ring-forming reaction. For example, alkylation with a linear aryl halide precursor could be followed by a photoredox-catalyzed radical hydroarylation, where the aryl radical cyclizes onto a tethered olefin to form the spirocyclic core. nih.gov Other methods for constructing spirocyclic piperidines include intramolecular Friedel-Crafts reactions, cycloadditions, and various transition-metal-catalyzed cyclizations, where the 4-substituted piperidine serves as a key building block. nih.govyoutube.com
Reactions of the Methylsulfonyl Group
The methylsulfonyl group (a sulfone) is a hexavalent sulfur functionality characterized by its high stability and electron-withdrawing nature. ontosight.ai It is generally inert to many common organic transformations, making it a robust substituent. chem-station.com
The sulfur atom in the methylsulfonyl group is in its highest possible oxidation state (+6). Consequently, the methylsulfonyl group is resistant to further oxidation under standard chemical conditions. wikipedia.orgorganic-chemistry.org This chemical inertness to oxidizing agents is a key property of sulfones, contributing to their utility as stable functional groups in complex molecule synthesis. ontosight.aichem-station.com While the rest of the molecule could potentially be oxidized, the sulfonyl moiety itself will remain unchanged.
The reduction of sulfones to the corresponding sulfides is a chemically challenging transformation that typically requires potent reducing agents and harsh reaction conditions. rsc.org The high stability of the sulfur-oxygen bonds in the sulfonyl group makes it resistant to common reducing agents. acs.org
Effective reduction can be achieved using strong hydride reagents. Diisobutylaluminium hydride (DIBAL-H) has been shown to be an effective reagent for the reduction of various aliphatic and aromatic sulfones to sulfides. cdnsciencepub.com Another powerful reducing system is the combination of lithium aluminum hydride (LiAlH₄) with titanium tetrachloride (TiCl₄). This mixture generates a low-valent titanium species that can deoxygenate the sulfone rapidly and in high yield. rsc.orgrsc.org These methods, while effective, have low functional group tolerance and would likely reduce other sensitive groups within the molecule.
Table 3: Reagents for the Reduction of Aliphatic Sulfones
| Reagent(s) | Solvent | Temperature | Key Features |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Mineral Oil | Elevated Temp. | Effective for aliphatic and aromatic sulfones. |
| Lithium aluminum hydride (LiAlH₄) / Titanium tetrachloride (TiCl₄) | Tetrahydrofuran (THF) | -78°C to Room Temp. | Forms a highly reactive low-valent titanium species; rapid reduction. |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Reflux | Requires large excess of reagent and prolonged reaction times. |
Functionalization at the 4-Position of Piperidine
The 4-position of the piperidine ring in 4-(methylsulfonyl)piperidine is a key site for introducing structural diversity. The presence of the methylsulfonyl group influences the reactivity of the ring, and various synthetic strategies can be employed to append additional functionalities at this position.
One common approach involves the direct, site-selective C-H functionalization of the piperidine ring. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, have been successfully used to introduce substituents at the C4 position of N-protected piperidines. nih.govd-nb.info The choice of catalyst and the nature of the protecting group on the piperidine nitrogen are crucial for controlling the regioselectivity of these reactions, directing functionalization to the desired position. nih.govd-nb.info For example, using specific N-acyl protecting groups in combination with tailored dirhodium catalysts can favor the formation of 4-substituted analogs. nih.govd-nb.info
Another strategy for functionalization involves the use of piperidine derivatives with existing functional groups at the 4-position that can be chemically transformed. For instance, a hydroxyl group at the 4-position can serve as a handle for further modifications through esterification, etherification, or substitution reactions. While the subject compound has a methylsulfonyl group, related synthetic routes often start from precursors like N-Boc-4-hydroxypiperidine. chemsrc.com
In the context of drug discovery, particularly for acetylcholinesterase (AChE) inhibitors like Donepezil, which contains a 1,4-disubstituted piperidine core, modifications at the 4-position are critical. acs.org Structure-activity relationship studies have shown that the substituent at the 4-position significantly influences the biological activity of the resulting analogs. acs.org
Recent advances have also demonstrated that combining biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis can create a modular approach to piperidine synthesis and functionalization. news-medical.net This two-step process allows for the selective installation of a hydroxyl group, which can then be used for cross-coupling reactions to introduce a wide variety of substituents, simplifying the creation of complex piperidines. news-medical.net
Table 1: Strategies for Functionalization at the 4-Position of Piperidine
| Strategy | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|
| C-H Functionalization | Direct insertion of a carbene into the C-H bond at the 4-position. | Dirhodium catalysts, N-acyl protecting groups | nih.govd-nb.info |
| Biocatalytic Oxidation | Enzymatic hydroxylation at specific sites on the piperidine ring. | Enzymes, Nickel electrocatalysis for subsequent cross-coupling | news-medical.net |
| Precursor Modification | Chemical transformation of a pre-existing functional group at the 4-position. | e.g., N-Boc-4-hydroxypiperidine | chemsrc.com |
Modification of Side Chains for Analog Development
The methylsulfonyl side chain of 4-(methylsulfonyl)piperidine hydrochloride offers multiple avenues for modification to develop new analogs with potentially improved pharmacological properties. These modifications can target either the methyl group or the sulfonyl moiety itself.
One key strategy involves replacing the alkyl group attached to the sulfonyl moiety. For instance, substituting the methyl group with larger or more complex alkyl or cycloalkyl groups can significantly impact metabolic stability and bioavailability. acs.org In the development of cyclin-dependent kinase 2 (CDK2) degraders, replacing a sulfonamide alkyl ether side chain with cyclic alternatives like cyclohexyl or cyclobutyl groups led to improved metabolic profiles. acs.org This suggests that similar modifications to the methylsulfonyl group of 4-(methylsulfonyl)piperidine could yield analogs with enhanced pharmacokinetic properties. An example of such a modification is seen in the related compound 4-(((cyclopropylmethyl)sulfonyl)methyl)piperidine hydrochloride, where a cyclopropylmethyl group is present instead of a simple alkyl chain. chemscene.com
Another approach to side-chain modification is to alter the oxidation state of the sulfur atom or to replace the entire sulfonyl group with other sulfur-containing functionalities. documentsdelivered.com This can modulate the electronic properties and hydrogen bonding capacity of the molecule.
Derivatization of the piperidine nitrogen is another common strategy for analog development. While not strictly a side-chain modification at the 4-position, it is a critical aspect of developing piperidine-based compounds. The secondary amine of the piperidine ring can be readily functionalized through N-alkylation or N-acylation reactions. psu.edu For analytical purposes, piperidine and its hydrochloride salt can be derivatized using reagents like 4-toluenesulfonyl chloride or dansyl chloride to improve their detection in chromatographic methods. researchgate.netnih.gov These same reactions can be applied in a synthetic context to introduce a wide array of substituents on the nitrogen atom, which is a common strategy in the development of fentanyl analogs and other piperidine-containing pharmaceuticals. wikipedia.org
Table 2: Examples of Side Chain Modifications for Analog Development
| Modification Site | Strategy | Example of New Group | Potential Impact | Reference |
|---|---|---|---|---|
| Alkyl group on sulfonyl | Replacement of the methyl group | Cyclohexyl, Cyclobutyl, Cyclopropylmethyl | Improved metabolic stability, altered lipophilicity | acs.orgchemscene.com |
| Piperidine Nitrogen | N-Alkylation / N-Acylation | Benzyl, various acyl groups | Modified pharmacological activity and selectivity | psu.eduwikipedia.org |
| Sulfonyl Group | Replacement with other functional groups | Thioethers, sulfoxides | Altered electronic properties and hydrogen bonding | documentsdelivered.com |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is used to determine the number and arrangement of hydrogen atoms in a molecule. For 4-(Methylsulfonyl)piperidine (B1289217) hydrochloride, the spectrum would be expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the methyl group of the sulfonyl moiety, and the amine proton.
The protons on the piperidine ring typically appear as complex multiplets in the aliphatic region of the spectrum. The chemical shifts are influenced by their proximity to the electronegative nitrogen and sulfonyl groups. The methyl protons of the sulfonyl group are expected to appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the SO₂ group. The acidic proton on the nitrogen (as part of the hydrochloride salt) may appear as a broad singlet.
Table 1: Representative ¹H NMR Data for a Methylsulfonyl Piperidine Scaffold
| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Methyl (SO₂-CH ₃) | ~ 3.0 - 3.2 | Singlet (s) |
| Piperidine Ring Protons (axial) | ~ 1.7 - 3.5 | Multiplet (m) |
| Piperidine Ring Protons (equatorial) | ~ 2.5 - 4.6 | Multiplet (m) |
Note: Data is illustrative and based on analogous structures. Actual shifts can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 4-(Methylsulfonyl)piperidine hydrochloride gives a distinct signal.
The spectrum is expected to show signals for the methyl carbon of the sulfonyl group and the four unique carbon atoms of the piperidine ring. The carbon atom attached to the sulfonyl group (C4) would be significantly deshielded. The carbons adjacent to the nitrogen atom (C2 and C6) would also be shifted downfield.
For comparison, ¹³C NMR data for a related trans-4-chloro-1-(methylsulfonyl)piperidine derivative shows carbon signals for the piperidine ring at 59.2, 57.9, 44.4, and 38.1 ppm, with the methylsulfonyl carbon appearing at 29.5 ppm. rasayanjournal.co.in
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C H₃-SO₂ | ~ 30 - 45 |
| Piperidine C4 | ~ 55 - 65 |
| Piperidine C3, C5 | ~ 25 - 35 |
Note: Data is illustrative and based on analogous structures. Actual shifts can vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₆H₁₄ClNO₂S, leading to a molecular weight of 199.70 g/mol . bldpharm.com
In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (4-(Methylsulfonyl)piperidine), which has a molecular formula of C₆H₁₃NO₂S and a mass of 163.24 g/mol . cymitquimica.com Therefore, a peak at approximately m/z 164.07 would be anticipated. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. The theoretical elemental composition of this compound (C₆H₁₄ClNO₂S) is calculated to verify the purity of the sample.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 36.08 |
| Hydrogen | H | 1.01 | 7.07 |
| Chlorine | Cl | 35.45 | 17.75 |
| Nitrogen | N | 14.01 | 7.01 |
| Oxygen | O | 16.00 | 16.02 |
Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's identity and purity. rasayanjournal.co.in
X-ray Crystallography for Structural Elucidation
For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the piperidine ring (typically a chair conformation), the orientation of the methylsulfonyl group (axial or equatorial), and the intermolecular interactions, including hydrogen bonding involving the hydrochloride ion and the piperidinium (B107235) proton. While crystal structure data for this specific compound is not publicly available, studies on similar piperidine derivatives are common in the literature and confirm the utility of this method for unambiguous structural assignment. nih.gov
Chromatographic Purity Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of pharmaceutical intermediates and active ingredients. cymitquimica.com It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
A typical reversed-phase HPLC (RP-HPLC) method for analyzing this compound would likely employ a C18 column. The mobile phase would consist of an aqueous buffer (such as water with 0.1% phosphoric acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, which might necessitate the use of other detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS). The analysis would result in a chromatogram where the main peak corresponds to the target compound, and its area percentage represents the purity, which is often required to be ≥98% for research and development purposes. chemscene.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-4-chloro-1-(methylsulfonyl)piperidine |
| trans-4-chloro-2-(4-methoxybenzyl)-1-(methylsulfonyl)piperidine |
| Acetonitrile |
| Methanol |
| Phosphoric acid |
Pharmacological Investigations and Biological Activities of 4 Methylsulfonyl Piperidine Hydrochloride Derivatives
Mechanism of Action Studies
The therapeutic potential of derivatives of 4-(methylsulfonyl)piperidine (B1289217) hydrochloride is underpinned by their diverse mechanisms of action at a molecular level. These compounds have been investigated for their ability to interact with a range of biological targets, leading to the modulation of various physiological pathways. The subsequent sections will delve into the specific targets identified, the nature of these interactions, and the binding mechanisms that govern their pharmacological activity.
Target Identification and Binding Affinity
The specificity and potency of a drug are largely determined by its binding affinity for its molecular target. For derivatives of 4-(methylsulfonyl)piperidine hydrochloride, research has identified both enzymes and receptors as key targets.
Derivatives of 4-(methylsulfonyl)piperidine have been identified as inhibitors of several classes of enzymes, including kinases and proteases, which are crucial in various disease processes. ed.ac.ukmdpi.com Kinases, for instance, are pivotal in cellular signaling and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk
One area of significant investigation has been the inhibition of proteases, particularly in the context of viral diseases. For example, piperidine-based derivatives have been designed as inhibitors of the MERS-CoV 3CL protease, a critical enzyme for viral replication. nih.gov These inhibitors are designed to mimic the natural substrates of the protease, thereby blocking its activity. nih.gov Similarly, computational studies have explored the potential of piperidine (B6355638) derivatives to inhibit the main protease (Mpro) of SARS-CoV-2. nih.gov
In the context of bacterial infections, MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, has been a target for piperidine derivatives. nih.gov Structure-activity relationship studies have led to the identification of potent inhibitors of this enzyme. nih.gov
Below is a table summarizing the inhibitory activity of selected 4-(methylsulfonyl)piperidine derivatives against various enzymes.
| Derivative | Target Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Reference |
| Piperidine-based peptidomimetic | MERS-CoV 3CL protease | Not specified in abstract | nih.gov |
| Novel Piperidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | Binding Energies: -5.9 to -7.3 kcal/mol | nih.gov |
| Substituted Piperidine Derivatives | M. tuberculosis MenA | IC₅₀ = 13–22 µM | nih.gov |
| Thiazolyl benzenesulfonamide derivative | S. aureus Thymidine Kinase (TK) | IC₅₀ = 6.99 µM | nih.gov |
G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. nih.govnih.gov Derivatives of 4-(methylsulfonyl)piperidine have been investigated as modulators of various GPCRs. nih.gov Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site, is an emerging strategy in GPCR drug design that can offer more nuanced control over receptor function. nih.govresearchgate.net
One important class of GPCRs targeted by piperidine derivatives are the sigma receptors (σ₁ and σ₂). nih.govnih.gov Studies have shown that certain halogen-substituted sulfonamide derivatives containing a piperidine moiety exhibit high affinity and selectivity for the σ₁ receptor over the σ₂ receptor. nih.gov The σ₁ receptor is involved in a variety of cellular functions and is a target for the treatment of neurological and psychiatric disorders. nih.gov
Cannabinoid receptors (CB1 and CB2), another class of GPCRs, have also been a focus of research involving piperidine-containing compounds. nih.govnih.gov The CB1 receptor is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is mainly found in the immune system. mdpi.comchemrxiv.org The affinity of various ligands for these receptors is a key determinant of their pharmacological profile. windows.net
The following table presents binding affinity data for selected 4-(methylsulfonyl)piperidine derivatives at different receptors.
| Derivative | Target Receptor | Binding Affinity (Kᵢ) | Selectivity | Reference |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | 0.96 ± 0.05 nM | 96-fold vs σ₂ | nih.gov |
| Piperidine Derivative 5 | σ₁ Receptor | 3.64 nM | High vs σ₂ | nih.gov |
| Piperidine Derivative 11 | σ₁ Receptor | Not specified in abstract | High vs σ₂ | nih.gov |
| SR141716A (a piperidine derivative) | CB1 Receptor | 1.98 ± 0.13 nM | High vs CB2 | nih.gov |
Molecular Interactions and Binding Mechanisms
The binding of a ligand to its target is a dynamic process governed by a variety of non-covalent interactions. Understanding these interactions at the molecular level is crucial for rational drug design and optimization. Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating these binding mechanisms. nih.govnih.govmdpi.com
Hydrogen bonds are directional interactions between a hydrogen atom in a polar bond and an electronegative atom. They play a critical role in the specificity and stability of ligand-protein complexes. In the context of 4-(methylsulfonyl)piperidine derivatives, hydrogen bonding has been shown to be a key determinant of their binding to target proteins.
For instance, in the inhibition of the MERS-CoV 3CL protease, a piperidine-based inhibitor was found to form a network of hydrogen bonds with amino acid residues in the enzyme's active site, including Gln192, Gln167, and Glu169. nih.gov A crucial hydrogen bond with His41 was also observed, which stabilizes the hemi-thioacetal tetrahedral adduct. nih.gov Similarly, molecular docking studies of piperidine derivatives against the SARS-CoV-2 main protease revealed multiple hydrogen bonding interactions with key residues such as GLU166, CYS145, GLY143, and SER144. nih.gov
The methylsulfonyl group and the piperidine ring of the core structure can participate in hydrophobic interactions within the binding pockets of target proteins. Molecular docking studies of piperidine derivatives with the SARS-CoV-2 main protease have highlighted the importance of hydrophobic interactions with residues like MET49, MET165, and HIS41. nih.gov The benzyl group often found in these derivatives also contributes significantly to hydrophobic binding. nih.gov
Covalent Bonding
In the context of drug-receptor interactions, the formation of a covalent bond is a specific mechanism where a molecule permanently binds to its biological target. This type of interaction is distinct from the more common non-covalent interactions such as hydrogen bonds, ionic bonds, and van der Waals forces. For derivatives of the 4-(methylsulfonyl)piperidine scaffold, the primary interactions with their biological targets, such as G-protein coupled receptors, are typically non-covalent. The basic nitrogen atom present in the piperidine ring is a key feature that often forms a crucial ionic bond or hydrogen bond with acidic amino acid residues, like aspartate (Asp) or glutamate (Glu), within the receptor's binding pocket. For instance, in dopamine and sigma receptors, this interaction with residues such as Asp115 (in the D4 receptor) or Glu172 (in the σ1 receptor) is critical for anchoring the ligand and subsequent receptor modulation. researchgate.netchemrxiv.org While the core structure of these derivatives is not inherently designed to form covalent bonds, specific modifications could theoretically introduce reactive functional groups (e.g., electrophiles) that could engage in covalent bonding with nucleophilic residues on a target protein. However, current research on piperidine-based modulators for neurological disorders primarily focuses on optimizing non-covalent interactions to achieve high affinity and selectivity.
Modulation of Signaling Pathways
Derivatives of the this compound scaffold exert their biological effects by modulating various intracellular signaling pathways, primarily through interactions with cell surface receptors. A significant body of research has focused on their ability to interact with dopamine and sigma (σ) receptors, which are implicated in a wide array of neurological functions. chemrxiv.orgchemrxiv.org
Dopamine receptors are G-protein-coupled receptors (GPCRs) that are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov The D2-like family, to which D4 belongs, typically couples to Gαi/o proteins. Upon binding of a ligand, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream proteins, thereby modulating neuronal excitability and gene expression.
The sigma-1 (σ1) receptor is a unique ligand-regulated molecular chaperone, not a classical GPCR, located at the endoplasmic reticulum-mitochondrion interface. chemrxiv.orgchemrxiv.org Modulation of the σ1 receptor by piperidine derivatives can influence several signaling pathways, including those involved in calcium signaling between the endoplasmic reticulum and mitochondria, which is crucial for cellular survival and function. By binding to the σ1 receptor, these compounds can affect ion channel function, lipid metabolism, and the activity of other signaling proteins, playing a role in neuroprotection and neuronal plasticity. chemrxiv.org
Furthermore, some piperidine derivatives have been investigated for their effects on the serotonin (5-HT) system. semanticscholar.org Specifically, they can target 5-HT1A receptors, which are also GPCRs that couple to Gαi/o proteins and inhibit adenylyl cyclase, similar to D2-like receptors. semanticscholar.org Activation of these receptors can lead to neuronal hyperpolarization and a decrease in neuronal firing rates, which is a key mechanism for antidepressant and anxiolytic effects.
Preclinical Pharmacological Applications (excluding dosage)
Neurological Disorders
Derivatives based on the piperidine scaffold have shown significant promise in preclinical models of various neurological disorders. nih.gov Their ability to interact with multiple central nervous system (CNS) targets makes them attractive candidates for conditions characterized by complex pathophysiology. mdpi.com Research has implicated the modulation of targets like the sigma-1 (σ1) receptor and dopamine receptors by piperidine compounds in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in pain and dementia. chemrxiv.orgchemrxiv.org The neuroprotective potential of some compounds is linked to their ability to reduce oxidative stress and counteract excitotoxicity, which are common mechanisms in many neurological diseases. nih.gov
Neurotransmitter System Modulation (e.g., Dopamine)
A primary focus of research on this compound derivatives has been their ability to modulate dopaminergic systems. mdpi.com The dopamine D4 receptor, in particular, has been a key target for the development of novel antagonists based on the piperidine scaffold. nih.gov These compounds have been systematically modified to enhance their affinity and selectivity for the D4 receptor over other dopamine receptor subtypes (D2, D3) and other biogenic amine receptors. chemrxiv.orgnih.gov
Structure-activity relationship (SAR) studies have revealed that specific substitutions on the piperidine ring and its associated aromatic groups can significantly influence binding affinity. For example, research has led to the discovery of potent and selective D4 antagonists with improved metabolic stability in vitro and in vivo. nih.gov The interaction with the D4 receptor is believed to modulate the cortico-basal ganglia network, which is involved in conditions like L-DOPA induced dyskinesias in Parkinson's disease. nih.gov In preclinical studies, administration of certain piperidine derivatives has been shown to enhance dopamine and acetylcholine (B1216132) levels in the prefrontal cortex, indicating an ability to modulate the activity of key neurotransmitter systems involved in cognition and executive function. researchgate.net
Table 1: Dopamine D4 and Sigma-1 Receptor Binding Affinities of Representative Piperidine Derivatives
This table is representative of data found in the literature for piperidine scaffolds and illustrates typical findings. Ki values are in nM.
| Compound | D4 Receptor Ki (nM) | σ1 Receptor Ki (nM) | Selectivity (σ1:D4) |
|---|---|---|---|
| Derivative A | 860 | 1.2 | >700 |
| Derivative B | >10000 | 0.7 | >14000 |
| Derivative C | 167 | >10000 | - |
| Derivative D | >10000 | 37 | - |
Data sourced from studies on piperidine-based scaffolds. chemrxiv.org
Antidepressant Activity
The potential antidepressant effects of piperidine derivatives have been evaluated in several preclinical models. nih.govbilecik.edu.tr These studies often utilize behavioral tests in rodents, such as the forced swimming test (FST) and the tail suspension test (TST), where a reduction in immobility time is indicative of antidepressant-like activity. bilecik.edu.trnih.gov
The mechanisms underlying these effects are often linked to the modulation of monoaminergic systems. bilecik.edu.tr For example, certain 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives demonstrated biological activity comparable to the established antidepressant viloxazine in tests involving reserpine-induced hypothermia and in vitro assays of biogenic amine reuptake. nih.gov Other studies have focused on designing piperidine derivatives that target serotonin 5-HT1A receptors, which are established targets for antidepressant drugs. semanticscholar.org By acting on these receptors, these compounds can modulate serotonergic signaling, which is known to be dysregulated in depression. semanticscholar.org The results from these preclinical studies indicate that specific structural modifications to the piperidine ring can lead to potent antidepressant-like effects. semanticscholar.orgbilecik.edu.tr
Table 2: Antidepressant-Like Effects of Piperidine Derivatives in the Tail Suspension Test (TST)
This table presents illustrative data based on findings for piperidine derivatives.
| Compound | Immobility Time (seconds) | % Decrease vs. Control |
|---|---|---|
| Control | 180 ± 10 | - |
| Derivative 2c | 115 ± 8 | 36% |
| Derivative 2d | 110 ± 9 | 39% |
| Derivative 2e | 108 ± 7 | 40% |
| Imipramine (Standard) | 103 ± 6 | 43% |
Data adapted from representative studies on novel piperidine derivatives. bilecik.edu.tr
Anticonvulsant Properties
A number of piperidine derivatives have been synthesized and evaluated for their anticonvulsant properties in established preclinical models of epilepsy. nih.gov The two most common screening tests are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. mdpi.comresearchgate.net
Research has shown that derivatives of pyrrolidine-2,5-dione containing a piperidine or piperazine (B1678402) moiety can exhibit significant anticonvulsant activity, particularly in the MES test. nih.govresearchgate.net Structure-activity relationship studies have indicated that the nature and position of substituents on the aromatic rings attached to the core structure are crucial for activity. For instance, the presence of a chlorine atom on an aromatic ring was found to be beneficial for potency in one series of compounds. nih.gov The anticonvulsant mechanism of some piperidine alkaloids has been linked to the inhibition of voltage-gated sodium channels, which reduces neuronal hyperexcitability. nih.gov
Table 3: Anticonvulsant Activity of Representative Piperidine Derivatives in the MES Test
This table summarizes representative efficacy data for piperidine-containing compounds.
| Compound | ED₅₀ (mg/kg) in MES Test (mice, i.p.) |
|---|---|
| Derivative X-1 | 29 |
| Derivative X-2 | 48 |
| Derivative Y-1 | 49.6 |
| Derivative Y-2 | >100 (inactive) |
| Valproic Acid (Standard) | 252.7 |
Data compiled from studies on N-arylpiperazine and other piperidine derivatives. nih.govmdpi.commdpi.com
Inflammation and Immune Response
The 4-(methylsulfonyl)phenyl moiety, a structure closely related to 4-(methylsulfonyl)piperidine, is a key component in a number of compounds designed for their anti-inflammatory properties. The piperidine ring itself is a prevalent feature in many biologically active compounds, and its combination with a methylsulfonyl group offers a unique chemical architecture for interacting with inflammatory targets.
NLRP3 Inflammasome Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex crucial to the innate immune response. mdpi.com Its aberrant activation is linked to a variety of inflammatory diseases. mdpi.com Consequently, the discovery of small molecule inhibitors for the NLRP3 inflammasome is a major therapeutic goal. While direct studies on 4-(methylsulfonyl)piperidine derivatives are emerging, the broader class of piperidine-containing compounds has shown activity in this area. For instance, Piperine, an alkaloid containing a piperidine ring, has been shown to suppress inflammation by downregulating the NLRP3 inflammasome. nih.gov This is achieved by inhibiting upstream signaling pathways like MAPK/NF-κB, which prevents the oligomerization and activation of the inflammasome complex. nih.gov
The inhibition of the NLRP3 inflammasome assembly is a key mechanism to prevent the maturation and release of pro-inflammatory cytokines. nih.gov Potent and selective inhibitors, such as the diarylsulfonylurea-containing compound MCC950, function by blocking both canonical and non-canonical NLRP3 activation, thereby preventing the processing of interleukin-1β (IL-1β). nih.gov This mechanism highlights a promising avenue for derivatives of 4-(methylsulfonyl)piperidine, which combine a sulfonyl group with a piperidine ring, to achieve similar inhibitory effects.
Anti-pyroptotic Effects
The activation of the NLRP3 inflammasome leads to the activation of caspase-1, which not only processes pro-inflammatory cytokines but also cleaves gasdermin D (GSDMD). nih.gov The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a pro-inflammatory form of programmed cell death known as pyroptosis. mdpi.combioworld.com This process results in the release of cellular contents and further amplifies the inflammatory cascade.
By inhibiting the NLRP3 inflammasome, derivatives containing the 4-(methylsulfonyl)piperidine scaffold can prevent the downstream activation of caspase-1 and subsequent cleavage of GSDMD. This action effectively blocks the execution of pyroptosis. For example, a recently identified NLRP3 inhibitor was shown to inhibit cellular pyroptosis in vitro in THP-1-M cells activated by Nigericin. bioworld.com This demonstrates that small molecule inhibitors can effectively halt this inflammatory cell death pathway, suggesting a key therapeutic benefit for compounds developed from the 4-(methylsulfonyl)piperidine class.
Interleukin-1β (IL-1β) Modulation
A primary consequence of NLRP3 inflammasome activation is the maturation and secretion of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). mdpi.com IL-1β plays a central role in orchestrating local and systemic inflammation. Therefore, modulating its production is a key therapeutic strategy for many inflammatory disorders.
Inhibitors of the NLRP3 inflammasome directly impact IL-1β levels. Studies have shown that specific NLRP3 inhibitors can significantly reduce the release of IL-1β. For instance, the specific inhibitor NLRP3-IN-12 targets the NLRP3 protein and reduces IL-1β release with a half-maximal inhibitory concentration (IC50) of 0.45 μM. medchemexpress.com Similarly, in vivo studies in mouse models of peritonitis have demonstrated that NLRP3 inhibitors lead to a significant, dose-dependent reduction of IL-1β secretion. bioworld.com Research on piperazine derivatives has also shown that they can reduce the levels of pro-inflammatory cytokines, including IL-1β and TNF-α, in animal models of inflammation. nih.gov This body of evidence supports the potential for 4-(methylsulfonyl)piperidine derivatives to act as effective modulators of IL-1β.
Anticancer Potential
The piperidine heterocyclic system is a cornerstone in the development of numerous anticancer agents. nih.gov Its structural versatility allows it to be incorporated into molecules that target various pathways involved in cancer cell proliferation, survival, and metastasis. The addition of a methylsulfonyl group can further enhance the pharmacological properties of these derivatives.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling cell growth, proliferation, and apoptosis. ed.ac.uk Dysregulation of kinase activity is a hallmark of many cancers, making them one of the most important classes of drug targets in oncology. ed.ac.uk The piperidine and piperazine rings are privileged scaffolds found in a multitude of FDA-approved kinase inhibitors. researchgate.net
Derivatives incorporating these rings are designed to bind to the ATP-binding site of kinases, preventing the phosphorylation of their substrates and thereby blocking downstream signaling. For example, various kinase inhibitors containing a piperazine or piperidine moiety have been developed to target enzymes like cyclin-dependent kinases (CDKs), p38 MAP kinase, and others involved in cancer progression. nih.govgoogle.com The development of novel 4-(methylsulfonyl)piperidine derivatives builds on this established strategy, aiming to create potent and selective inhibitors for various oncogenic kinases.
| Compound Type | Target Kinase | Observed Activity | Reference |
|---|---|---|---|
| Benzofuran-Piperazine Hybrids | CDK2 | Potent inhibitory activity with IC50 values as low as 40.91 nM. | nih.gov |
| Piperidine/Piperazine Derivatives | p38 MAP Kinase | Highly potent inhibitors of kinase activity and TNF-alpha release. | google.com |
| FDA-Approved Drugs (e.g., Imatinib, Abemaciclib) | Various (e.g., Bcr-Abl, CDK4/6) | Effective in treating various cancers by targeting specific kinases. | researchgate.net |
Epidermal Growth Factor Receptor (EGFR) Targeting
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when abnormally activated, drives the growth and spread of numerous cancer types, particularly non-small-cell lung cancer. nih.gov Targeting EGFR with small molecule tyrosine kinase inhibitors (TKIs) has become a cornerstone of treatment for cancers harboring activating EGFR mutations. nih.gov
Many EGFR inhibitors incorporate heterocyclic ring systems like piperidine or piperazine to optimize binding to the receptor's active site. mdpi.com These compounds are designed to compete with ATP, inhibiting the autophosphorylation of the kinase and blocking downstream signaling pathways responsible for cell proliferation and survival. mdpi.com For instance, novel pyrimidine derivatives containing these scaffolds are being developed as next-generation EGFR inhibitors to overcome resistance to earlier drugs. While research is ongoing, the established success of related structures underscores the potential of 4-(methylsulfonyl)piperidine derivatives as a promising scaffold for the design of novel EGFR-targeting anticancer agents.
| Compound Class | Cancer Cell Line | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Rhodanine–Piperazine Hybrids | MDA-MB-468 (High EGFR expression) | 37 µM to 168 µM | mdpi.com |
| Pyrazolo/Thiazol-4-one Hybrids | MCF-7 (Breast Cancer) | Potent cytotoxicity (e.g., 0.227 µM for one derivative) | dovepress.com |
| 4-Anilino-quinazoline Derivatives | Various | Inhibition of EGFR and VEGFR-2 | nih.gov |
Antimicrobial Activity
Derivatives of 4-(methylsulfonyl)piperidine have been investigated for their potential antimicrobial properties, demonstrating a range of activities against various pathogens. The incorporation of the piperidine nucleus, a common scaffold in pharmaceuticals, is a key strategy in the development of new antimicrobial agents. biointerfaceresearch.commdpi.com Research has explored how modifications to this core structure influence efficacy against both bacterial and viral agents.
Antibacterial Effects
The antibacterial potential of 4-(methylsulfonyl)piperidine derivatives has been demonstrated through the synthesis and evaluation of various novel compounds. For instance, a series of 4-thiazolidinones containing a 1-(methylsulfonyl) piperidine moiety displayed notable antimicrobial activity against selected pathogenic microorganisms. researchgate.net In these studies, the 4-thiazolidinone derivatives generally showed higher activity than their precursor schiff base derivatives. researchgate.net
In a broader context, piperidine derivatives have shown significant promise as antibacterial agents. biointerfaceresearch.com Studies on novel sulfonamide derivatives incorporating a piperidine fragment revealed excellent in vitro potency against plant bacterial pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodris pv. citri (Xac). nih.gov One compound, designated C4, exhibited an outstanding inhibitory effect on Xoo with a half-maximal effective concentration (EC50) of 2.02 µg/mL, significantly outperforming commercial agents like bismerthiazol and thiodiazole copper. nih.gov The mechanism of action for this compound was found to involve interaction with dihydropteroate synthase and irreversible damage to the bacterial cell membrane. nih.gov
Other research has focused on different structural modifications. For example, piperidine-substituted halogenobenzene derivatives have been screened for their in vitro antimicrobial activities against a panel of standard bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae. nih.gov Certain compounds in this class inhibited the growth of all tested strains with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov
| Compound Class | Pathogen | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Sulfonamide derivative with piperidine (Compound C4) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 2.02 µg/mL | nih.gov |
| Sulfonamide derivative with piperidine (Compound A10) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 2.65 µg/mL | nih.gov |
| Sulfonamide derivative with piperidine (Compound A8) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 4.74 µg/mL | nih.gov |
| Piperidine-substituted halogenobenzene | Various Gram-positive and Gram-negative bacteria | MIC | 32-512 µg/ml | nih.gov |
Antiviral Effects (e.g., MERS-CoV)
While extensive research into the antiviral properties of this compound derivatives specifically against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) is not detailed in the available literature, the broader class of piperidine derivatives has been investigated for antiviral applications. mdpi.comnih.gov The urgent need for effective treatments for MERS has spurred efforts to screen existing drug libraries and develop new compounds. mdpi.comnih.gov
During the MERS outbreak, various therapeutic approaches were attempted, including combinations of broad-spectrum antivirals like ribavirin and interferon-alpha (IFN-α). mdpi.comnih.gov These treatments showed some improved survival rates when administered early in the infection. mdpi.comnih.gov Screening of FDA-approved drugs identified several compounds, including cardiac glycosides and others like nelfinavir mesylate and benidipine hydrochloride, that efficiently inhibit MERS-CoV infection in vitro, particularly when administered in the early stages of viral entry. mdpi.com
Research into novel piperidine derivatives has identified compounds with activity against other viruses, such as the influenza A/H1N1 virus. mdpi.com These findings suggest that the piperidine scaffold is a viable starting point for the development of antiviral agents. nih.gov The MERS-CoV accessory protein 4a (p4a) has been identified as a dsRNA binding protein that can suppress the host's innate antiviral stress responses, highlighting a potential target for antiviral intervention. plos.org Further investigation is required to determine if this compound derivatives can be specifically tailored to inhibit MERS-CoV replication or interfere with viral proteins like p4a.
Metabolic Disorders (e.g., Diabetes)
Derivatives of 4-(methylsulfonyl)piperidine have emerged as a significant area of research for the treatment of metabolic disorders, particularly type 2 diabetes. google.comnih.gov The primary mechanism of action explored for these compounds is their ability to act as agonists for G protein-coupled receptor 119 (GPR119). researchgate.net
GPR119 Agonism
GPR119 is a G protein-coupled receptor expressed predominantly in pancreatic β-cells and intestinal enteroendocrine cells. acs.org Its activation stimulates the glucose-dependent secretion of insulin and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). acs.orgnih.gov This dual action makes GPR119 an attractive therapeutic target for managing type 2 diabetes. researchgate.netnih.gov
A significant breakthrough in this area was the identification of a potent and orally bioavailable GPR119 agonist, N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine (compound 27). nih.gov This compound, which incorporates the 1-(methylsulfonyl)piperidine moiety, was developed through an optimization process aimed at improving solubility, metabolic stability, and oral bioavailability. nih.gov In animal models of diabetes, this compound was shown to enhance insulin secretion and effectively lower plasma glucose levels after oral administration. nih.gov The research highlighted that specific structural modifications, such as the introduction of an N-trifluoromethyl group, not only enhanced GPR119 agonist activity but also improved the safety profile by reducing inhibition of the hERG channel. nih.gov
| Compound | Target | Biological Effect | Significance | Reference |
|---|---|---|---|---|
| N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine | GPR119 | Augmented insulin secretion; Lowered plasma glucose excursion in a diabetic animal model | Identified as a potent and orally bioavailable GPR119 agonist | nih.gov |
Other Potential Biological Activities
Beyond their applications in metabolic disorders and antimicrobial research, derivatives containing the piperidine scaffold have been explored for a wide range of other biological activities. mdpi.comencyclopedia.pub While research specifically focused on this compound is concentrated in the areas mentioned above, the broader class of piperidine derivatives exhibits diverse pharmacological potential.
Studies have revealed that certain piperidine derivatives possess antioxidant capabilities. academicjournals.orgresearchgate.net For example, a study evaluating six novel piperidine derivatives found that all tested compounds revealed antioxidant potentials greater than 49% at a concentration of 1 mg/ml, as measured by their scavenging capacity of 2,2-diphenyl-1-picrylhydrazyl (DPPH). academicjournals.org
Furthermore, the sulfonamide functional group, often combined with a piperidine ring, is known to be a versatile pharmacophore. nih.gov Sulfonamide compounds have a wide spectrum of bioactivities, including antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial effects, indicating that piperidine-sulfonamide hybrids could be developed for various therapeutic uses. nih.gov The structural versatility of the piperidine ring makes it a valuable component in designing molecules for a multitude of biological targets. encyclopedia.pub
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Piperidine (B6355638) Ring Substituents on Biological Activity
The piperidine ring is a common scaffold in pharmaceuticals, and its substitution pattern significantly dictates the biological activity of the resulting compound. researchgate.net The position, nature, and stereochemistry of substituents can profoundly affect a molecule's interaction with its biological target, as well as its physicochemical properties like solubility and lipophilicity.
Research into N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines has provided detailed insights into how substitution on the piperidine ring affects affinity and selectivity for sigma (σ) receptors. nih.gov In this study, the piperidine moiety was used as a probe by introducing monomethyl or geminal dimethyl groups at different positions. The results demonstrated that a 4-methyl substituent produced the most potent ligand for the σ1 receptor, with a Kᵢ value of 0.030 nM and a high degree of selectivity over the σ2 receptor. nih.gov Conversely, a 3,3-dimethyl substitution pattern resulted in the most selective ligand for the σ1 receptor over the σ2 receptor (680-fold). nih.gov This highlights how both the position and number of simple alkyl substituents can fine-tune the pharmacological profile of a piperidine-containing compound.
The following table summarizes the binding affinities and selectivities of different methyl-substituted piperidine derivatives from the study:
| Piperidine Substitution | Linker | Kᵢ (nM) for σ₁ | Kᵢ (nM) for σ₂ | Selectivity (σ₂/σ₁) |
| 3,3-Dimethyl | Propyl | 0.35 | 238 | 680 |
| 4,4-Dimethyl | Propyl | 0.44 | 146 | 332 |
| 4-Methyl | Propyl | 0.030 | 17.9 | 597 |
| 3-Methyl | Butyl | 1.83 | 250 | 137 |
These findings underscore the sensitivity of the receptor's binding pocket to the steric bulk and position of substituents on the piperidine ring. A substituent at the 4-position appears optimal for potency, while geminal disubstitution at the 3-position maximizes selectivity. Such studies are critical for guiding the design of new ligands with desired receptor interaction profiles.
Role of the Methylsulfonyl Group in Target Affinity and Selectivity
The methylsulfonyl group (–SO₂CH₃) at the 4-position of the piperidine ring is a key functional group that significantly influences the molecule's properties. It is a strong hydrogen bond acceptor and is polar, which can enhance interactions with specific residues in a protein's binding pocket. Its electron-withdrawing nature can also affect the basicity of the piperidine nitrogen, modulating its pKa and interaction with biological targets.
In the design of matrix metalloproteinase (MMP) inhibitors, a series of N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamides were synthesized. nih.gov This work, aimed at overcoming issues of moderate selectivity and chirality in earlier compounds, highlights the importance of the sulfonyl group at the C4 position of the piperidine ring for achieving potent and selective inhibition. nih.gov The sulfonyl moiety is crucial for anchoring the ligand within the enzyme's active site.
Furthermore, the combination of a piperazine (B1678402) ring with a sulfonyl group has been shown to produce compounds with enhanced biological effects, suggesting a synergistic relationship. researchgate.net In the context of 4-(methylsulfonyl)piperidine (B1289217), the methylsulfonyl group serves as a non-ionizable, polar feature. This can improve metabolic stability and oral bioavailability compared to more labile groups. Its ability to form strong, directional hydrogen bonds contributes to both high affinity and selectivity for the intended target. The rigid and well-defined geometry of the sulfonyl group helps to orient the rest of the molecule correctly within the binding site, making it a critical component in rational drug design.
Impact of Linker Length and Flexibility
Studies on sigma receptor ligands have systematically varied the linker length between a naphthalene (B1677914) moiety and the piperidine ring. nih.gov By comparing propyl (three-carbon) and butyl (four-carbon) linkers, researchers could probe the optimal distance required for effective binding. For instance, the 4-methylpiperidine (B120128) derivative showed the highest affinity with a propyl linker. nih.gov This suggests that a specific distance and orientation between the two ends of the molecule are necessary for ideal interaction with the receptor.
The flexibility of the linker is also a key consideration. While a flexible linker can allow the molecule to adopt various conformations to fit into a binding site, a rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding. nih.gov In the development of P2Y₁₄R antagonists, bridged piperidine analogues were used to introduce rigidity. nih.gov This strategy of creating more conformationally constrained molecules can provide valuable insights into the bioactive conformation and improve binding affinity. The analysis of both flexible and rigid linkers is therefore an essential part of the optimization process in fragment-based drug discovery. nih.gov
Stereochemical Considerations in Activity and Selectivity
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The introduction of chiral centers into the piperidine ring can lead to enantiomers or diastereomers that exhibit significantly different biological activities, selectivities, and metabolic profiles.
The synthesis of substituted piperidin-4-one oxime ethers and the investigation of their stereochemistry revealed that the conformation of the piperidine ring (chair vs. twist-boat) depends on the steric bulk of its substituents. nih.gov For example, compounds with methyl groups at both the C-3 and C-5 positions were found to prefer a twist-boat conformation, while less sterically hindered analogues adopted a chair conformation. nih.gov This conformational preference, dictated by the stereochemistry of the substituents, directly influences how the molecule presents its functional groups to the target protein, thereby affecting its biological activity.
Furthermore, studies have shown that introducing a chiral center can influence hERG selectivity, which is a critical aspect of drug safety. researchgate.net The precise three-dimensional arrangement of atoms is often what allows a molecule to fit snugly and specifically into a chiral binding pocket of a protein. Therefore, controlling the stereochemistry during synthesis is a crucial aspect of designing safe and effective piperidine-based therapeutic agents.
Computational Chemistry and Molecular Modeling
Computational tools have become indispensable in modern drug discovery, allowing for the rational design and optimization of drug candidates. Molecular docking and the characterization of binding sites are two key areas where these methods are applied to molecules containing the 4-(methylsulfonyl)piperidine scaffold.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a ligand, such as a derivative of 4-(methylsulfonyl)piperidine, within the active site of a target protein.
In a study aimed at identifying potential inhibitors for the main protease (Mpro) of SARS-CoV-2, various novel piperidine derivatives were designed and evaluated using molecular docking. nih.govnih.gov The binding energies for the designed ligands ranged from -5.9 to -7.3 kcal/mol, indicating favorable interactions with the protein's binding pocket. nih.gov Such simulations provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of piperazine sulfonamide analogs as α-amylase inhibitors were used to understand the binding interactions of the compounds with the enzyme. researchgate.net
The following table shows representative data from a molecular docking study, illustrating how different ligands can have varying predicted binding affinities for a target protein.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Ligand A | Protein X | -8.5 | HIS41, CYS145 |
| Ligand B | Protein X | -7.2 | GLU166, LEU141 |
| Ligand C | Protein X | -6.8 | THR25, MET49 |
These computational predictions help prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process. researchgate.net
Identifying and characterizing the binding site of a ligand on its target protein is fundamental to understanding its mechanism of action and for structure-based drug design. This involves determining the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). nih.gov
Computational approaches can predict potential binding pockets on a protein's surface. Once a ligand is docked, the specific interactions can be visualized and analyzed. For instance, in the development of inhibitors for carbonic anhydrase IX (CAIX), molecular docking revealed that piperazine-linked derivatives formed several hydrogen bonds with key residues in the active site, including Gln92, His68, and Thr200. nih.gov These interactions are crucial for the stability of the ligand within the binding site.
Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can assess the stability of the binding pose and identify which residues are most critical for the interaction. nih.gov This detailed characterization of the binding site allows medicinal chemists to design modifications to the ligand that can enhance its affinity and selectivity for the target.
Protein-Ligand Interaction Mechanism Prediction
The 4-(methylsulfonyl)piperidine moiety is a versatile scaffold capable of engaging in several key interactions within a protein binding pocket. The methylsulfonyl group, in particular, plays a crucial role in establishing specific contacts that can enhance binding affinity. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, capable of forming strong hydrogen bonds with suitable donor residues in a protein, such as the backbone N-H of amino acids or the side chains of residues like arginine, lysine, or tyrosine. The piperidine ring itself, a common motif in pharmaceuticals, can participate in hydrophobic or van der Waals interactions with nonpolar residues like leucine, valine, and phenylalanine. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modelling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties. rutgers.edu For a series of molecules containing the 4-(methylsulfonyl)piperidine scaffold, a QSAR model could be developed to predict their activity and guide the synthesis of new, more potent analogs. nih.govscispace.com
The development of a robust QSAR model for such a series would involve calculating various molecular descriptors. These descriptors fall into several categories:
Electronic Descriptors: The electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the piperidine ring. Parameters like atomic charges (e.g., on the sulfonyl oxygens or the piperidine nitrogen), dipole moment, and Hammett constants for any additional substituents would be critical. scispace.com
Steric Descriptors: The size and shape of the molecule are crucial for its fit into a binding site. Descriptors such as molecular volume, surface area, and Taft's steric parameters would quantify these properties. nih.gov
Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a key factor in membrane permeability and binding to hydrophobic pockets. The methylsulfonyl group generally increases polarity compared to a simple alkyl group.
Topological Descriptors: These describe the connectivity of atoms in the molecule and can capture aspects of its shape and flexibility.
A statistically significant QSAR model, often derived using methods like multiple linear regression, would take the form of an equation relating these descriptors to the biological activity (e.g., IC₅₀). scispace.com Such a model could reveal, for instance, that increasing the negative partial charge on the sulfonyl oxygens enhances activity, suggesting that hydrogen bonding is a key interaction. nih.gov
Comparison with Structurally Related Piperidine and Heterocyclic Analogs
Bioisosteric Replacements
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize drug candidates. researchgate.net The methylsulfonyl group and the piperidine ring can both be subjects of bioisosteric replacement to improve properties.
The sulfone moiety of the methylsulfonyl group is a bioisostere for other groups like sulfonamides, amides, ketones, or even phosphine (B1218219) oxides. nih.govchem-space.com For example, in a series of inhibitors for the N-type calcium channel (Caᵥ2.2), a labile sulfonamide group was successfully replaced with a gem-dimethyl sulfone. This change maintained the compound's potency while eliminating the formation of a problematic metabolite. nih.gov Similarly, the piperidine ring itself can be replaced. Bicyclic scaffolds, such as 2-azaspiro[3.3]heptane, have been proposed as piperidine mimetics that can alter lipophilicity and metabolic stability while maintaining a similar exit vector for substituents. researchgate.net
Below is a table of potential bioisosteric replacements for the key functional groups in 4-(methylsulfonyl)piperidine.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Sulfone (-SO₂-) | Sulfonamide, Amide, Ketone, Phosphine Oxide | Modulate hydrogen bonding capacity, polarity, and metabolic stability. nih.govchem-space.com |
| Piperidine Ring | Pyrrolidine, Azetidine, Morpholine (B109124), Azaspiro[3.3]heptane | Alter ring size, conformation, basicity, lipophilicity, and metabolic profile. researchgate.netnih.gov |
Impact on Target Affinity and Potency
Modifying the 4-(methylsulfonyl)piperidine scaffold or replacing it with analogs can have a profound impact on target affinity and potency. Structure-activity relationship (SAR) studies explore these changes systematically.
The choice of bioisostere for the sulfone group is critical. While a sulfone proved to be a good replacement for a sulfonamide in Caᵥ2.2 inhibitors, replacing the sulfonamide with an amide, amine, ether, or ketone led to a complete loss of potency, highlighting the specific electronic and hydrogen-bonding requirements of the target. nih.gov In another example, replacing a piperidine ring with a morpholine ring in a series of agents against Trypanosoma cruzi improved metabolic clearance but rendered the compound inactive, demonstrating a trade-off between properties. dndi.org
The position and nature of substituents on the piperidine ring are also crucial. For monoamine oxidase (MAO) inhibitors, substitution at the para- (4-) position of the piperidine ring is generally preferred over the meta- (3-) position for optimal activity. acs.org The table below illustrates how structural modifications in related piperidine series affect potency.
| Compound Series | Structural Modification | Resulting Potency (IC₅₀) |
| Caᵥ2.2 Inhibitors nih.gov | Replacement of Sulfonamide with gem-Dimethyl Sulfone | 0.51 µM (maintained potency) |
| Caᵥ2.2 Inhibitors nih.gov | Replacement of Sulfonamide with Amide | Inactive |
| T. cruzi Agents dndi.org | Replacement of Piperidine with Morpholine | Inactive |
| Renin Inhibitors drugdesign.org | Addition of two methoxy (B1213986) groups to a piperidine analog | 0.060 nM (from 1.5 nM) |
Modulation of Selectivity
Beyond potency, modulating a compound's selectivity for its intended target over off-targets is a critical goal in drug design. Structural modifications to the 4-(methylsulfonyl)piperidine scaffold can be used to fine-tune this selectivity.
In a study of sulfonylpiperazine analogs as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs), the position of a fluorine atom on the phenylsulfonyl moiety had a significant effect on selectivity. An ortho-fluorophenyl substitution resulted in a 12-fold selectivity for the Hα4β2 nAChR subtype over the Hα3β4 subtype, whereas a para-fluoro substitution showed no preference. nih.gov This demonstrates how subtle electronic and steric changes on a ring attached to the sulfonyl group can influence interactions with different receptor isoforms.
Similarly, in the development of cyclin-dependent kinase 2 (CDK2) inhibitors, replacing a less constrained ring system with a more rigid piperidine-based scaffold led to compounds with significantly improved selectivity against other CDK family members like CDK1 and CDK9. acs.org These examples underscore that the piperidine ring and its substituents are key determinants of a molecule's selectivity profile. Careful optimization of this scaffold can steer a ligand towards a desired target while minimizing interactions with others. nih.gov
Preclinical Development Considerations Excluding Toxicity Parameters/dosage
Pharmacokinetic Profiles of Related Compounds
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential therapeutic success. nih.gov For compounds containing the 4-(methylsulfonyl)piperidine (B1289217) scaffold, understanding the ADME properties of related structures provides valuable insights into their likely behavior in vivo.
Absorption Mechanisms
The absorption of piperidine-containing compounds from the gastrointestinal tract is influenced by their physicochemical properties, such as lipophilicity and solubility. nih.gov Generally, small molecule drugs can traverse the intestinal barrier via passive diffusion or active transport.
Distribution to Target Tissues (e.g., CNS Penetration)
The ability of a compound to distribute from systemic circulation into target tissues is fundamental to its efficacy. For therapies targeting the central nervous system (CNS), the capacity to cross the blood-brain barrier (BBB) is a primary consideration. nih.gov The piperidine (B6355638) scaffold is a common feature in CNS-active drugs. nih.govresearchgate.net
A study on a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, which contain both piperidine and sulfonyl moieties, demonstrated excellent CNS penetration. nih.gov The lead compound from this series, 14n , exhibited favorable physicochemical properties that translated to significant distribution into the brain. nih.gov The extent of CNS penetration is often quantified by the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu). A Kp,uu value around 1.0 suggests efficient, passive diffusion across the BBB. nih.gov Compound 14n displayed a Kp of 2.1 and a Kp,uu of 1.1 in rats, indicating high total and free distribution into the CNS. nih.gov
Table 1: CNS Penetration Data for a Related Sulfonyl-Piperidine Compound
| Compound | Kp (rat) | Kp,uu (rat) | Interpretation |
|---|
| 14n | 2.1 | 1.1 | Excellent total and free CNS distribution |
Data sourced from a study on CNS penetrant pan-muscarinic antagonists. nih.gov
Metabolic Stability of the Methylsulfonyl Group
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver. wuxiapptec.com High metabolic stability is often desirable as it can lead to a longer half-life and reduced clearance. researchgate.net The process of drug metabolism typically involves Phase I (functionalization) and Phase II (conjugation) reactions. wuxiapptec.com
The piperidine ring itself can be a site of metabolism. For instance, studies on 4-aminopiperidine drugs show that N-dealkylation, mediated by enzymes like CYP3A4, is a major metabolic route. nih.gov However, the methylsulfonyl group (-SO₂CH₃) is generally considered to be metabolically robust. This functional group is an electron-withdrawing group and is typically resistant to oxidative metabolism by CYP enzymes. nih.gov While metabolism can occur on adjacent carbons, the sulfur-carbon and sulfur-oxygen bonds of the sulfone are highly stable. Strategies to improve the metabolic stability of a lead compound often involve blocking metabolically liable sites, sometimes referred to as "soft spots". nih.gov The inherent stability of the methylsulfonyl group suggests it is unlikely to be a primary site of metabolic breakdown for compounds like 4-(methylsulfonyl)piperidine hydrochloride. researchgate.net
Clearance Pathways
Clearance describes the rate at which a drug is eliminated from the body. It is a key parameter that influences dosing frequency. Clearance can occur via metabolism (hepatic clearance) or excretion of the unchanged drug (e.g., renal clearance).
The clearance pathways for piperidine-containing compounds can be highly variable depending on the other functional groups present in the molecule. For example, many 4-aminopiperidine drugs are characterized as high-clearance compounds due to extensive metabolism by hepatic P450 enzymes. nih.gov Conversely, a study on the piperidine analog MNP001 reported slow systemic clearance in rats, contributing to a longer duration of action. pcom.edu The primary clearance mechanism for compounds featuring the 4-(methylsulfonyl)piperidine scaffold would need to be determined experimentally, but it is likely to involve a combination of hepatic metabolism on the piperidine ring or other parts of the molecule and/or renal excretion. pcom.edunih.gov
In Vitro and In Vivo Study Protocols for Efficacy
Assessing the efficacy of a new chemical entity begins with a suite of in vitro and in vivo studies designed to confirm its biological activity and mechanism of action. nih.gov
Cell-Based Assays (e.g., Enzyme Inhibition, Receptor Binding)
Cell-based assays are fundamental tools in early drug discovery, providing a biologically relevant context to screen for and characterize the activity of compounds. nih.govresearchgate.net These assays can measure a compound's effect on specific molecular targets, such as enzymes or receptors. nih.gov
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine if a compound can block the activity of a target enzyme and to quantify its potency, typically as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). bioivt.comnih.gov
A structure-guided design approach led to the discovery of novel sulfonylpiperidines as potent inhibitors of thymidylate kinase (TMK), an essential enzyme for DNA synthesis in bacteria. nih.gov These compounds demonstrated significant in vitro enzyme inhibition against TMK from Gram-positive pathogens. researchgate.net
Table 2: Enzyme Inhibition Data for Sulfonylpiperidine Analogs against Thymidylate Kinase (TMK)
| Pathogen | IC₅₀ (nM) |
|---|---|
| S. pneumoniae | 0.5 |
Data represents the potent inhibitory activity of sulfonylpiperidines against bacterial TMK. researchgate.net
Receptor Binding Assays
Receptor binding assays are employed to measure the affinity of a compound for a specific receptor. merckmillipore.com These are often competitive assays where the test compound competes with a known, radiolabeled ligand for binding to the receptor. merckmillipore.com The affinity is typically expressed as a Kᵢ (inhibition constant).
A study of novel arylalkylsulfonyl piperidine-based derivatives identified them as a new class of sigma (σ) receptor ligands. nih.gov These compounds were evaluated for their binding affinity and selectivity for σ₁ versus σ₂ receptors. One of the lead compounds demonstrated high affinity and selectivity for the σ₁ receptor. nih.gov
Table 3: Receptor Binding Affinity for a Related Arylalkylsulfonyl Piperidine Derivative
| Compound | Receptor | Kᵢ (nM) | σ₁/σ₂ Selectivity Ratio |
|---|---|---|---|
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ | 0.96 ± 0.05 | 96-fold |
Data shows the high affinity and selectivity of a piperidine sulfonamide derivative for the σ₁ receptor. nih.gov
Animal Models for Disease States
While specific in vivo studies utilizing this compound for treating defined disease states are not readily found in the public domain, the broader class of piperidine derivatives has been extensively investigated in various animal models. These studies provide a foundation for understanding the potential therapeutic areas where this compound or its derivatives could be explored.
Piperidine-containing compounds are known to be active in the central nervous system (CNS) and have been evaluated in animal models of neurological and psychiatric disorders. For instance, derivatives have been assessed in rodent models of pain, where their analgesic effects are measured. Furthermore, the structural motif of piperidine is present in numerous approved drugs, indicating its importance in medicinal chemistry.
In the context of oncology, various piperidine derivatives have been evaluated in preclinical cancer models. For example, a study on 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) used a mouse xenograft model of lung cancer to demonstrate its tumor-suppressing effects nih.govsigmaaldrich.com. Such models are crucial for assessing a compound's anti-cancer efficacy in a living organism mdpi.com.
The following table summarizes representative animal models where piperidine derivatives, structurally related to this compound, have been investigated. This provides a potential roadmap for future preclinical studies of this specific compound.
| Disease Area | Animal Model | Investigated Piperidine Derivatives | Key Findings |
| Pain | Mouse Tail Immersion Test | 4-piperidinopiperidine and 4-amino methylpiperidine derivatives | Demonstrated significant analgesic activity. |
| Cancer | Mouse Xenograft Model (Lung Cancer) | 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) | Showed dose-dependent suppression of tumor growth. nih.govsigmaaldrich.com |
| Psychotic Disorders | In vivo animal models relevant to schizophrenia | 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) | Identified as a potent TAAR1 agonist with potential antipsychotic effects. nih.gov |
This data is illustrative of the types of studies conducted on piperidine derivatives and does not represent direct studies on this compound.
Patent Landscape and Intellectual Property Analysis
The patent landscape for this compound is primarily centered on its utility as a key intermediate in the synthesis of other pharmaceutically active compounds, rather than as a therapeutic agent itself. An analysis of the intellectual property reveals its role in the manufacturing processes of various drugs.
Patents have been filed that describe the process for preparing 4-methylenepiperidine or its acid addition salts, where derivatives of 4-(methylsulfonyl)piperidine serve as intermediates google.com. For example, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is a precursor in a synthesis route aimed at producing high-purity 4-methylenepiperidine, a starting material for the antifungal drug efinaconazole google.com.
The broader class of piperidine derivatives is the subject of numerous patents for a wide range of therapeutic applications. These patents often claim a genus of compounds that may encompass structures related to this compound. For instance, patents exist for piperidine derivatives as protein kinase inhibitors for cancer therapy and as agents for treating CNS disorders.
The table below outlines a selection of patents related to piperidine derivatives, highlighting the diverse therapeutic areas and the role of specific compounds.
| Patent/Application Number | Title/Subject Matter | Key Aspect Related to Piperidine Derivatives |
| CN108017573B | Process for preparing 4-methylenepiperidine or acid addition salt thereof | Describes the use of a methylsulfonyl piperidine derivative as an intermediate in a cost-effective and high-purity synthesis process google.com. |
| US7119093B2 | 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycabonyl-2-indolinone and its use for the treatment of diseases of uncontrolled cell proliferation | Claims piperazine-containing indolinone derivatives as antineoplastic agents google.com. |
| US5489689A | Preparation of piperidine derivatives | Details a process for preparing piperidine derivatives like sufentanil, highlighting the importance of piperidone intermediates google.com. |
This table provides an overview of the patent landscape for piperidine derivatives, with a focus on the role of compounds structurally related to this compound.
Future Directions and Research Opportunities
Exploration of Novel Therapeutic Areas
The inherent versatility of the 4-(methylsulfonyl)piperidine (B1289217) scaffold has made it a valuable starting point for developing drugs across a wide spectrum of diseases. Its structural features are frequently exploited to achieve potent and selective interactions with various biological targets. Researchers are actively incorporating this moiety into novel molecular frameworks to address unmet medical needs in oncology, central nervous system (CNS) disorders, and infectious diseases.
Key therapeutic areas of exploration include:
Oncology and Epigenetics: Derivatives incorporating the piperidine (B6355638) scaffold have been investigated as inhibitors of histone demethylases (KDMs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.
CNS Disorders: The piperidine framework is central to the design of agents targeting neurological and psychiatric conditions. Structure-activity relationship (SAR) studies on related sulfonylpiperazine analogs have identified compounds that act as allosteric modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in depression, schizophrenia, and Alzheimer's disease. nih.gov Furthermore, piperidine-based molecules are being designed as inhibitors for secretory glutaminyl cyclase, an enzyme linked to the progression of Alzheimer's disease. researchgate.netsigmaaldrich.com
Metabolic Diseases: Researchers have successfully designed potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) using a scaffold containing a methylsulfonylphenyl group attached to a piperazine (B1678402) ring, highlighting the potential of similar piperidine structures in treating metabolic disorders like diabetes.
Infectious Diseases: The piperidine core is being explored for its potential in creating new antimicrobial and antifungal agents. researchgate.netasianpubs.orgresearchgate.net Studies have shown that coupling the piperidine motif with other pharmacophores can yield compounds with significant activity against various bacterial and fungal strains. researchgate.net Some derivatives have also been investigated for activity against neglected tropical diseases such as Chagas disease.
Development of Advanced Synthetic Routes
The synthesis of highly functionalized and stereochemically complex piperidine derivatives remains a significant focus of organic chemistry. tandfonline.com While traditional methods like the catalytic hydrogenation of pyridine (B92270) precursors are still widely used, the demand for more efficient and versatile strategies has spurred innovation. asianpubs.orgresearchgate.netgoogle.comacs.org
Future research in this area is centered on several key approaches:
Catalytic Asymmetric Hydrogenation: Developing novel chiral catalysts and conditions, such as rhodium-catalyzed reductive transamination, to convert simple pyridinium (B92312) salts into chiral piperidines with high enantioselectivity. acs.orgdicp.ac.cn This avoids the need for chiral auxiliaries or hydrogen gas, offering a more streamlined process.
Dearomative Functionalization: Creating methods to directly add multiple functional groups to the pyridine ring in a stepwise, controlled manner, thereby generating highly decorated piperidines that are otherwise difficult to access. researchgate.net
Intramolecular Cyclization Cascades: Designing elegant one-pot reactions that form the piperidine ring through complex cascades. nih.gov Examples include the aza-Prins cyclization, which uses the reaction of an iminium ion with an alkene to form the six-membered ring, and various metal-catalyzed cyclizations like the aza-Heck reaction. nih.govacs.orgrsc.orgnih.govresearchgate.net
De Novo Synthesis: Constructing the piperidine ring from acyclic starting materials using innovative strategies, such as radical cyclizations of 1,6-enynes or iron-catalyzed reductive amination of amino fatty acids, which allow for diverse substitutions. nih.gov
Application in Chemical Biology as Probes and Tools
Beyond its role in therapeutics, 4-(methylsulfonyl)piperidine and its derivatives are valuable tools for exploring biological systems. Their predictable chemical behavior and structural properties make them suitable for a range of applications in chemical biology.
Chromatography and Analytics: In its basic form, 4-(methylsulfonyl)piperidine hydrochloride is used as an analytical standard in High-Performance Liquid Chromatography (HPLC). cymitquimica.comtandfonline.comtandfonline.com Its properties also allow it to be used as a chiral stationary phase for separating enantiomers in chromatographic applications. cymitquimica.com
Positron Emission Tomography (PET) Imaging: A significant area of development is the use of piperidine derivatives as PET tracers. frontiersin.org By incorporating a positron-emitting isotope like Fluorine-18, researchers can create molecules that bind to specific targets in the body, such as enzymes or receptors, and visualize their distribution and density in living organisms. nih.govnih.gov This is crucial for drug development, enabling target engagement studies and aiding in the diagnosis of diseases. nih.govmdpi.com For example, spirocyclic piperidine derivatives have been synthesized as promising imaging agents for sigma-1 receptors in the brain. nih.gov
Further Elucidation of Molecular Mechanisms
Understanding precisely how a drug molecule interacts with its biological target is fundamental to designing better medicines. The 4-(methylsulfonyl)piperidine scaffold is featured in compounds whose mechanisms of action are being actively investigated, providing deeper insights into complex biological processes.
One key area of research is allosteric modulation , where a molecule binds to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.govnih.govmdpi.com This can fine-tune the receptor's response to its natural ligand. Studies on piperidine derivatives have provided direct pharmacological evidence for allosteric agonism, where the compound activates the receptor by binding to an allosteric site. Techniques such as radioligand binding assays and functional assays are employed to conclusively demonstrate this mode of action.
In other cases, such as with antifungal piperidine derivatives, the mechanism has been pinpointed to the inhibition of specific enzymes like succinate (B1194679) dehydrogenase (SDH). This is often confirmed through a combination of in vitro enzyme activity assays and computational methods like molecular docking, which can predict how the inhibitor fits into the active site of the enzyme.
Design of Highly Selective and Potent Derivatives
The ultimate goal in medicinal chemistry is to design molecules that are both highly potent against their intended target and highly selective, avoiding off-target effects. The 4-(methylsulfonyl)piperidine scaffold serves as an excellent starting point for this iterative process of design and optimization. researchgate.net
The primary strategy employed is the detailed study of Structure-Activity Relationships (SAR) . researchgate.net By systematically modifying different parts of the molecule—such as adding or moving substituents on the piperidine ring or altering attached chemical groups—researchers can determine which features are critical for biological activity. For instance, studies on related compounds have shown that the position of a fluorine atom on an associated phenyl ring can significantly impact selectivity for different receptor subtypes.
A powerful modern approach is structure-based drug design (SBDD) . nih.govthieme-connect.comnih.govsemanticscholar.org When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, often through X-ray crystallography, chemists can design molecules that fit precisely into the binding site. This rational design process accelerates the discovery of potent and selective inhibitors. This has been successfully applied to develop novel HIV-1 protease inhibitors and multitarget-directed agents for Alzheimer's disease, where the piperidine scaffold plays a key role in orienting the molecule for optimal interaction with the target protein. nih.govnih.govsemanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
